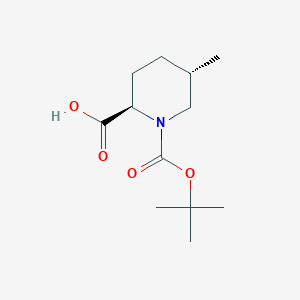
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride, also known as DMPC-t-BuHCl, is a synthetic compound that has become increasingly popular in laboratory experiments due to its versatility and relatively low cost. DMPC-t-BuHCl is a water-soluble, non-toxic chemical that has a wide range of applications in the fields of biochemistry, pharmacology, and chemical synthesis. This compound is used as a reagent in a variety of processes, ranging from the synthesis of polymers to the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride is not fully understood. However, it is believed that this compound acts as a reagent in biochemical processes, and it is thought to be involved in the formation of covalent bonds between molecules. Additionally, it is believed that this compound can serve as a catalyst in the formation of polymers and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride are not well understood. However, it is believed that this compound can affect the metabolism of drugs, as well as the interactions between drugs and their receptors. Additionally, it is thought that this compound can affect the stability of proteins and other molecules, as well as the activity of enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride in laboratory experiments is its low cost and availability. Additionally, this compound is water-soluble and non-toxic, making it safe to use in a variety of experiments. However, one of the main limitations of using this compound is that its mechanism of action is not well understood, making it difficult to predict its effects in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride in laboratory experiments. For example, this compound could be used to study the interactions between drugs and their receptors, as well as the metabolism of drugs. Additionally, it could be used to study the formation of polymers and other molecules, as well as the stability of proteins and other molecules. Finally, it could be used to develop new drugs, as well as to study the activity of enzymes.
Méthodes De Synthèse
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride is synthesized through a process known as carbamoylation. In this process, a carbamate group is formed from the reaction between an amine and an acid chloride. This reaction is typically performed in an aqueous medium, and the resulting product is then reacted with a base, such as sodium hydroxide, to form the desired compound. The resulting product is a white solid that is soluble in water.
Applications De Recherche Scientifique
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride is a versatile compound that has been used in a variety of scientific research applications. This compound has been used in the synthesis of polymers, the production of pharmaceuticals, and the study of biochemical processes. In addition, it has been used in the study of drug metabolism, drug-receptor interactions, and the development of new drugs.
Propriétés
IUPAC Name |
tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5;/h8,12H,6-7H2,1-5H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCYXFGQGTVQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6300971.png)
![(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo](/img/structure/B6300978.png)



![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)
![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98%](/img/structure/B6301010.png)





